1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid is a synthetic organic compound characterized by its indole core structure substituted with a 2,5-dibromophenylmethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dibromobenzyl bromide and indole-3-carboxylic acid.
Reaction Conditions: The 2,5-dibromobenzyl bromide is reacted with indole-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the indole moiety, forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-[(2,5-Dibromophenyl)methyl]-1H-indole-2-carboxylic acid
- 2,5-Dibromoindole-3-carboxylic acid
- 2,5-Dibromobenzylindole
Comparison:
- Structural Differences: The position of the carboxylic acid group and the substitution pattern on the indole ring can vary among these compounds.
- Unique Properties: 1-[(2,5-Dibromophenyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
2551119-91-4 |
---|---|
Molecular Formula |
C16H11Br2NO2 |
Molecular Weight |
409.1 |
Purity |
95 |
Origin of Product |
United States |
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